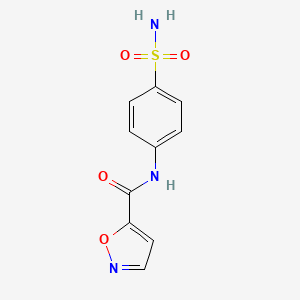

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide

描述

属性

IUPAC Name |

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c11-18(15,16)8-3-1-7(2-4-8)13-10(14)9-5-6-12-17-9/h1-6H,(H,13,14)(H2,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYRQALEDNFFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring.

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

化学反应分析

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions typically target the oxazole ring, converting it into a more saturated heterocyclic structure.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Key Reactions:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : May produce amines or alcohols.

- Substitution : Facilitates the replacement of functional groups.

The compound has been studied for its potential as an enzyme inhibitor, particularly against cytosolic phospholipase A2α, which is involved in inflammatory processes. By inhibiting this enzyme, the compound may reduce the production of inflammatory mediators.

Case Study:

A study highlighted the potential of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives as antiviral agents against SARS-CoV-2. These compounds demonstrated significant binding affinity to the main protease (Mpro) of the virus, suggesting their utility in COVID-19 drug development .

Medicinal Applications

Research indicates that this compound derivatives exhibit promising therapeutic properties:

- Antimicrobial Activity : Exhibited effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Potential to alleviate symptoms associated with inflammatory diseases.

- Antiviral Properties : Shown efficacy against viral infections, particularly in the context of COVID-19.

Table of Biological Activities:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Antiviral | Inhibits SARS-CoV-2 Mpro |

Industrial Applications

The compound's unique properties also make it suitable for industrial applications, particularly in the development of new materials and chemical processes. Its synthesis can be optimized using continuous flow reactors to enhance efficiency and yield.

作用机制

The mechanism of action of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and ion balance in tissues. The compound inhibits the activity of this enzyme by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Thieno/Furano-Pyrrole Carboxamides

Compounds such as N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide and N-(4-sulfamoylphenyl)-4H-furano[3,2-b]pyrrole-5-carboxamide () replace the 1,2-oxazole ring with fused thieno- or furano-pyrrole systems. These modifications enhance π-conjugation and may improve binding to CA isoforms due to increased planarity and hydrophobic interactions. However, the oxazole-based compound likely exhibits greater metabolic stability compared to these derivatives, as fused heterocycles often face enzymatic degradation challenges.

Triazolo-Triazine Derivatives

5-Amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a][1,3,5]triazine-2-carboxamides () feature a triazolo-triazine core. In contrast, the simpler 1,2-oxazole scaffold in the target compound may offer synthetic accessibility and reduced steric hindrance during target binding.

Substituent Variations on the Sulfamoylphenyl Group

Acrylamide Derivatives

2-Cyano-3-(4-substituted phenyl)-N-(4-sulfamoylphenyl)acrylamides (e.g., compounds 20–24 in ) introduce α,β-unsaturated carbonyl groups. These derivatives exhibit pronounced antiproliferative activity against cancer cell lines (e.g., MDA-MB-231 and HT-29), with IC₅₀ values in the micromolar range. The rigid acrylamide backbone enhances electron-withdrawing effects, which may improve target engagement compared to the more flexible oxazole-carboxamide scaffold.

Acetamide Derivatives

Compounds like 2-(6-ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () replace the oxazole with a thiazole-acetamide system. These derivatives show moderate yields (59–74%) and distinct melting points (128–238°C), reflecting varied crystallinity and solubility. The oxazole analog may exhibit higher solubility in polar solvents due to its smaller heterocyclic ring.

Stability and Metabolic Considerations

The compound 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (–2) undergoes rapid hydrolysis in plasma and urine, necessitating sample acidification for bioanalytical studies. While this highlights instability risks in dihydro-oxazole derivatives, the fully aromatic 1,2-oxazole in the target compound may confer greater metabolic stability, as aromatic systems resist hydrolysis more effectively than partially saturated analogs.

Data Tables

Table 1. Comparison of Key Structural Analogs

Research Findings and Implications

- Carbonic Anhydrase Inhibition : Compounds with sulfamoylphenyl-carboxamide motifs (e.g., –10) demonstrate CA inhibitory activity, suggesting the target compound may share this mechanism. Substituents on the heterocycle influence isoform selectivity .

- Antiproliferative Activity: Acrylamide derivatives () show potent activity against cancer cells, indicating that introducing electron-withdrawing groups (e.g., cyano) could enhance efficacy in the oxazole series.

- Metabolic Stability : Aromatic oxazole cores (as in the target compound) are predicted to resist hydrolysis better than dihydro-oxazole analogs, which degrade rapidly in biological matrices .

生物活性

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily targets carbonic anhydrases (CAs) , specifically the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis (MtCAs). The compound inhibits these enzymes, which play a crucial role in the reversible conversion of carbon dioxide and water to bicarbonate and protons. This inhibition can disrupt various physiological processes, including acid-base balance and respiratory function .

The compound exhibits several notable biochemical properties:

- Enzyme Inhibition : It has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission, indicating potential implications for neurological disorders.

- Antiviral Activity : Preliminary studies suggest that it may have antiviral efficacy against SARS-CoV-2 by inhibiting the viral main protease (Mpro), which is essential for viral replication.

- Antimicrobial Effects : Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of various sulfonamide derivatives on human and mycobacterial carbonic anhydrases. The results demonstrated that this compound exhibited strong inhibitory activity against MtCA1 and MtCA2 with inhibition constants (KIs) in the low nanomolar range, outperforming traditional inhibitors like acetazolamide .

Table 1: Inhibition Constants of this compound

| Enzyme Target | Inhibition Constant (nM) |

|---|---|

| hCA I | 480 |

| MtCA1 | 95.2 |

| MtCA2 | 3.4 |

| MtCA3 | >1000 |

Anticancer Activity

In related studies on similar oxazole derivatives, compounds demonstrated significant anticancer activity. For instance, a derivative with structural similarities exhibited an EC50 value of 270 nM in human colorectal cancer cells, indicating its potential as an apoptosis inducer .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

- Medicinal Chemistry : As a scaffold for developing new enzyme inhibitors targeting carbonic anhydrases.

- Antiviral Drug Development : Investigating its efficacy against viral pathogens such as SARS-CoV-2.

- Antimicrobial Agents : Exploring its use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis.

常见问题

Basic: What are the established synthetic routes for N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide?

The synthesis typically involves a multi-step approach:

Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., using H₂SO₄ or K₂CO₃) .

Sulfamoyl Group Introduction : Sulfonation of the phenyl ring using chlorosulfonic acid, followed by amidation with ammonia .

Coupling Reactions : The oxazole and sulfamoylphenyl moieties are coupled via carbodiimide-mediated methods (e.g., DCC/DMAP in THF) .

Purification : Column chromatography or recrystallization (e.g., from DMF/water) to achieve >95% purity .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, oxazole protons at δ 6.5–7.0 ppm) .

- IR Spectroscopy : Key peaks include C=O (1680–1700 cm⁻¹), sulfonamide S=O (1150–1250 cm⁻¹), and oxazole C-N (1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 308.06) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Basic: What initial biological screening assays are recommended for this compound?

- Enzyme Inhibition Assays : Test against targets like 5HT7R or viral proteases using fluorescence polarization or colorimetric substrates .

- Antiviral Activity : Plaque reduction assays against coronaviruses (e.g., SARS-CoV-2), measuring IC₅₀ values via cell viability kits .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .

Advanced: How can researchers optimize reaction yields during the coupling step?

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) at 10 mol% to enhance coupling efficiency .

- Solvent Selection : Anhydrous THF or DMF improves reagent solubility and minimizes side reactions .

- Temperature Control : Maintain 0–5°C during carbodiimide activation to prevent oxazole ring degradation .

- Workup Strategies : Quench unreacted reagents with aqueous NaHCO₃ before extraction to reduce impurities .

Advanced: How should discrepancies in reported biological activity be analyzed?

Discrepancies may arise from:

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO tolerance <1%) can alter activity .

- Compound Stability : Degradation in aqueous buffers (e.g., plasma instability requires sample acidification) .

- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., 5HT7R mutants) affect binding affinity .

Resolution : Replicate assays under standardized conditions and validate via orthogonal methods (e.g., SPR vs. fluorescence) .

Advanced: What computational approaches predict binding affinity and selectivity?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like coronavirus TMH domains (Tyr160-Met161-His162) .

- 3D-QSAR : Generate pharmacophore models to identify critical substituents (e.g., sulfamoyl group enhances hydrogen bonding) .

- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) to assess entropy-driven interactions .

Advanced: What structure-activity relationship (SAR) insights exist for analogues?

- Oxazole Modifications : 5-Methyl substitution increases metabolic stability but reduces solubility .

- Sulfamoyl Position : Para-substitution on the phenyl ring maximizes target engagement (e.g., 5HT7R inhibition) .

- Phenyl Substituents : Electron-withdrawing groups (e.g., -CF₃) enhance antiviral activity by 2–3-fold .

Advanced: How can compound stability be ensured during in vitro and in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。